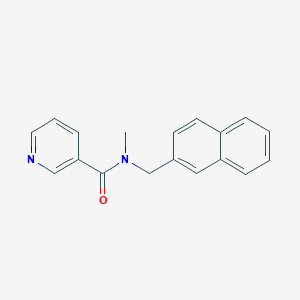![molecular formula C16H20N4O3 B7356833 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7356833.png)
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as QPA, is a chemical compound that has been widely studied for its potential therapeutic properties. QPA is a piperazine derivative that has been shown to have various pharmacological effects, including anti-inflammatory, anticonvulsant, and analgesic properties. In
Mechanism of Action
The exact mechanism of action of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters and ion channels in the brain and nervous system. This compound has been shown to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant and analgesic properties. This compound has also been shown to block the activity of certain ion channels, such as voltage-gated sodium channels, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of disease. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential use as an antiepileptic drug. This compound has also been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammation, suggesting its potential use as a pain reliever and anti-inflammatory drug.
Advantages and Limitations for Lab Experiments
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid. One possible direction is to further investigate its potential use as an antiepileptic drug, particularly in human clinical trials. Another possible direction is to investigate its potential use as a pain reliever and anti-inflammatory drug in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid involves the reaction of 2-(4-(piperazin-1-yl)methyl)quinazolin-4(3H)-one with 2-bromoacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic properties in various diseases, including epilepsy, neuropathic pain, and inflammation. This compound has been shown to have anticonvulsant properties in animal models of epilepsy, suggesting its potential use as an antiepileptic drug. Additionally, this compound has been shown to have analgesic properties in animal models of neuropathic pain, suggesting its potential use as a pain reliever. This compound has also been shown to have anti-inflammatory properties in animal models of inflammation, suggesting its potential use as an anti-inflammatory drug.
properties
IUPAC Name |
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11(16(22)23)20-8-6-19(7-9-20)10-14-17-13-5-3-2-4-12(13)15(21)18-14/h2-5,11H,6-10H2,1H3,(H,22,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFNUSKTSRBYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)

![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)

![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)
![2-[1-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356812.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one](/img/structure/B7356820.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-1-pyrimidin-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356826.png)
![(1R)-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B7356844.png)
![3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B7356865.png)